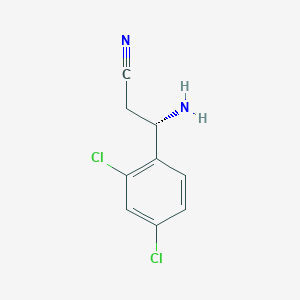
(3S)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of an amino group, a nitrile group, and a dichlorophenyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile typically involves the reaction of 2,4-dichlorobenzaldehyde with an appropriate amine and a nitrile source. One common method includes the use of a reductive amination process, where the aldehyde is first converted to an imine, followed by reduction to form the desired product. The reaction conditions often involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3S)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of (3S)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interact with receptors to modulate their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenyl group.
(3S)-3-(2,4-Dichlorophenyl)pyrrolidine: Another compound with a dichlorophenyl group but different functional groups.
Uniqueness
(3S)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile is unique due to its combination of an amino group, a nitrile group, and a dichlorophenyl group, which provides a versatile platform for various chemical reactions and applications. Its specific stereochemistry also contributes to its distinct properties and potential biological activities.
Eigenschaften
Molekularformel |
C9H8Cl2N2 |
|---|---|
Molekulargewicht |
215.08 g/mol |
IUPAC-Name |
(3S)-3-amino-3-(2,4-dichlorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8Cl2N2/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m0/s1 |
InChI-Schlüssel |
JYYBCHTYMIOOLB-VIFPVBQESA-N |
Isomerische SMILES |
C1=CC(=C(C=C1Cl)Cl)[C@H](CC#N)N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CC#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



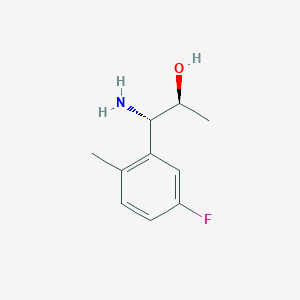
![(1R,2S)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13041108.png)
![3-Iodo-6-(trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13041116.png)
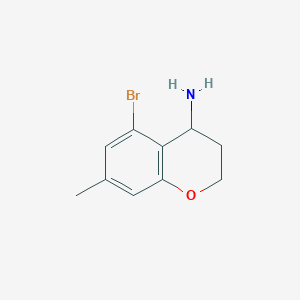
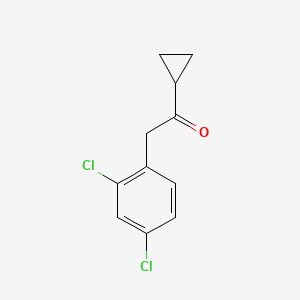

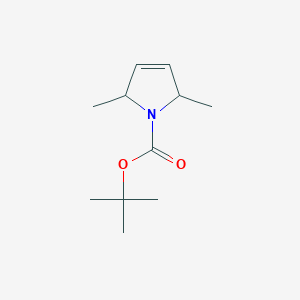

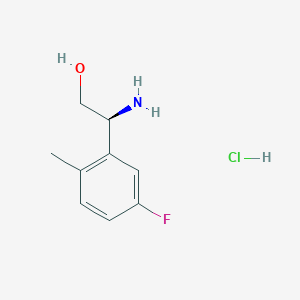


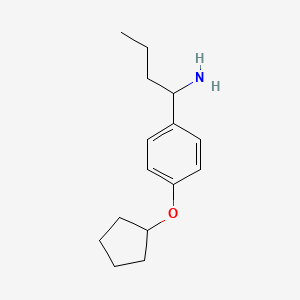
![Cis-Hexahydro-2H-Furo[3,2-B]PyrroleOxalate](/img/structure/B13041190.png)
